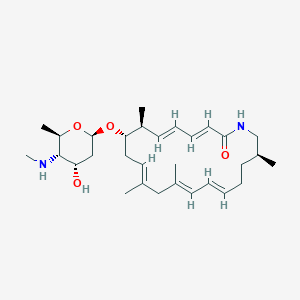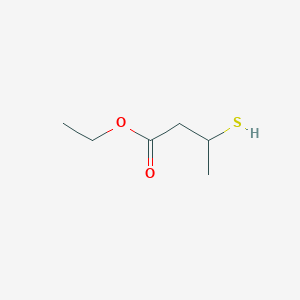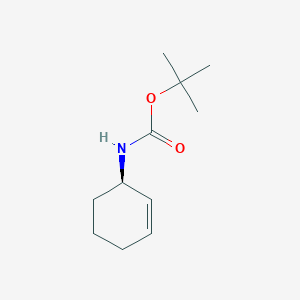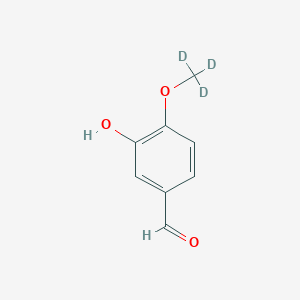
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one, also known as Dihydroxyacetone (DHA), is a simple carbohydrate that is commonly used in the cosmetic industry as a self-tanning agent. However, DHA has also been the subject of scientific research due to its potential applications in medicine and biotechnology. In
科学研究应用
DHA has been studied for its potential applications in medicine and biotechnology. One area of research has focused on DHA as a potential treatment for diabetes. Studies have shown that DHA can improve insulin sensitivity and glucose uptake in skeletal muscle cells, which could potentially lead to the development of new diabetes treatments.
Another area of research has focused on DHA as a potential biofuel. DHA can be converted to 2,3-butanediol, which is a valuable platform chemical that can be used to produce a variety of fuels and chemicals.
作用机制
DHA works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidins. This reaction is non-toxic and does not involve the production of harmful free radicals. The resulting color lasts for several days until the skin naturally exfoliates.
Biochemical and Physiological Effects
DHA has been shown to have antioxidant properties, which could potentially be useful in the treatment of diseases such as cancer and Alzheimer's. DHA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
DHA is a relatively simple compound that can be easily synthesized in the laboratory. It is also non-toxic and has a long shelf life, which makes it a useful tool for experiments. However, DHA has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on DHA. One area of research could focus on the development of new diabetes treatments based on DHA. Another area of research could focus on the use of DHA as a biofuel. Additionally, research could focus on the potential anti-inflammatory and antioxidant properties of DHA and their applications in medicine. Finally, research could focus on developing new synthesis methods for DHA that are more efficient and environmentally friendly.
合成方法
DHA can be synthesized from glycerol through a two-step process. In the first step, glycerol is oxidized to dihydroxyacetone phosphate (DHAP) using an enzyme called glycerol-3-phosphate dehydrogenase. In the second step, DHAP is converted to DHA through a non-enzymatic reaction with a base such as sodium hydroxide.
属性
CAS 编号 |
158715-81-2 |
|---|---|
产品名称 |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
分子式 |
C6H8O5 |
分子量 |
160.12 g/mol |
IUPAC 名称 |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4,6-8,10H,1H2/t4-,6-/m1/s1 |
InChI 键 |
CLDKGBMTBWSEPC-INEUFUBQSA-N |
手性 SMILES |
C1=C(C(=O)[C@@H]([C@H](O1)CO)O)O |
SMILES |
C1=C(C(=O)C(C(O1)CO)O)O |
规范 SMILES |
C1=C(C(=O)C(C(O1)CO)O)O |
同义词 |
D-erythro-Hex-1-en-3-ulose, 1,5-anhydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)









